REACTION_CXSMILES
|
[C:1]([C:9]1[CH:10]=[C:11](C#N)[C:12](=[O:16])[NH:13][C:14]=1[CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[C:1]([C:9]1[CH:10]=[CH:11][C:12](=[O:16])[NH:13][C:14]=1[CH3:15])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
5-Benzoyl-1,2-dihydro-6-methyl-2-oxo-3-pyridine-carbonitrile
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Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C(NC1C)=O)C#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an argon atmosphere for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
TEMPERATURE
|
Details
|
The dry solid is heated to 280°-290° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 7 minutes
|
Duration
|
7 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
then extracted into methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC(NC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |